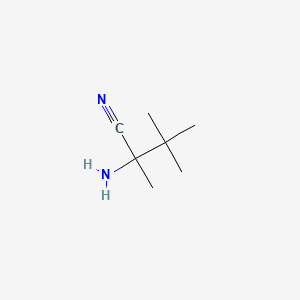
4-Propylcyclohexane-1-carbaldehyde
Descripción general
Descripción
4-Propylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring with a propyl chain attached at the 4th position and a formyl group (CHO) attached to the first carbon (C1) of the cyclohexane ring. This compound is part of the aldehyde family and is known for its reactivity due to the presence of the formyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Propylcyclohexane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexanone followed by oxidation. The process typically includes:
Alkylation: Cyclohexanone is reacted with propyl bromide in the presence of a strong base like sodium hydride (NaH) to form 4-propylcyclohexanone.
Oxidation: The 4-propylcyclohexanone is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Alkylation: Using large reactors to mix cyclohexanone and propyl bromide with a base.
Continuous Oxidation: Employing continuous flow reactors for the oxidation step to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Propylcyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Converts the aldehyde to a carboxylic acid using oxidizing agents like chromic acid (CrO3).
Reduction: Reduces the aldehyde to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Aldol Condensation: Involves the self-condensation of two aldehyde molecules to form a β-hydroxy aldehyde.
Cannizzaro Reaction: In the presence of a strong base, two aldehyde molecules undergo disproportionation to yield one alcohol and one carboxylic acid.
Common Reagents and Conditions
Oxidation: Chromic acid (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Aldol Condensation: Base catalysts like sodium hydroxide (NaOH)
Cannizzaro Reaction: Strong bases such as potassium hydroxide (KOH)
Major Products
Oxidation: 4-Propylcyclohexane-1-carboxylic acid
Reduction: 4-Propylcyclohexane-1-methanol
Aldol Condensation: β-Hydroxy-4-propylcyclohexane-1-carbaldehyde
Cannizzaro Reaction: 4-Propylcyclohexane-1-methanol and 4-Propylcyclohexane-1-carboxylic acid
Aplicaciones Científicas De Investigación
4-Propylcyclohexane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
as an aldehyde, it is likely to interact with nucleophiles, forming Schiff bases with amines and undergoing various condensation reactions. The formyl group is highly reactive and can participate in numerous biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the propyl group, making it less hydrophobic.
4-Methylcyclohexane-1-carbaldehyde: Has a methyl group instead of a propyl group, resulting in different steric and electronic properties.
4-Ethylcyclohexane-1-carbaldehyde: Contains an ethyl group, offering a balance between the properties of the methyl and propyl derivatives.
Uniqueness
4-Propylcyclohexane-1-carbaldehyde is unique due to its specific structural features:
Propyl Chain: Increases the molecule’s hydrophobicity and size, affecting its solubility and reactivity.
Cyclohexane Ring: Provides a stable and rigid framework, influencing the compound’s overall stability and reactivity.
Propiedades
IUPAC Name |
4-propylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-9-4-6-10(8-11)7-5-9/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLOXFZSOVSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579586 | |
| Record name | 4-Propylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209735-40-0, 80361-78-0 | |
| Record name | 4-Propylcyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209735-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxaldehyde, 4-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanecarboxaldehyde, 4-propyl-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















